N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-4-methoxybenzamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-4-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a hexafluorinated isopropyl group, a piperidine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Hexafluorinated Isopropyl Group: This step involves the introduction of hexafluorinated groups to an isopropyl moiety. Common reagents include hexafluoroacetone and appropriate catalysts.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often starting from pyridine derivatives.
Coupling Reactions: The final step involves coupling the hexafluorinated isopropyl group with the piperidine ring and the methoxybenzamide moiety. This is typically achieved through amide bond formation using reagents like carbodiimides or coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out
Properties
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridin-3-ylpiperidin-1-yl)propan-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F6N3O2/c1-32-16-9-7-14(8-10-16)18(31)29-19(20(22,23)24,21(25,26)27)30-12-3-2-6-17(30)15-5-4-11-28-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGMAWNLDJVRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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